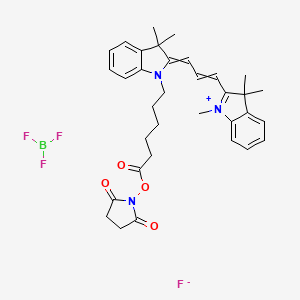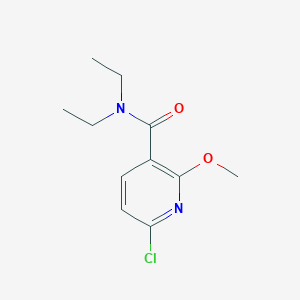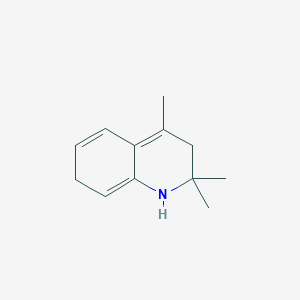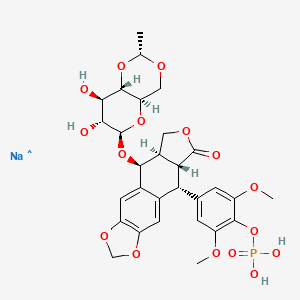
Cyanine3 NHS ester minimal dye
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3 NHS ester minimal dye is a reactive dye used for labeling amino-groups in biomolecules. It is an analog of Cy3® NHS ester and is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA . This dye is known for its excellent photophysical properties, including high fluorescence quantum yield and photostability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 NHS ester minimal dye involves the reaction of Cyanine3 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and functionality of the dye .
化学反応の分析
Types of Reactions
Cyanine3 NHS ester minimal dye primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines in biomolecules to form stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Conditions: Organic solvents like DMF or DCM, mild temperatures
Major Products
The major product formed from the reaction of this compound with biomolecules is a labeled biomolecule with a stable amide bond .
科学的研究の応用
Cyanine3 NHS ester minimal dye has a wide range of applications in scientific research:
作用機序
Cyanine3 NHS ester minimal dye exerts its effects by forming stable amide bonds with primary amines in biomolecules. This labeling allows for the visualization and tracking of these biomolecules in various applications. The dye’s fluorescence properties enable it to emit light upon excitation, making it useful in imaging and diagnostic techniques .
類似化合物との比較
Similar Compounds
Cy3® NHS ester: An analog of Cyanine3 NHS ester minimal dye with similar properties.
Alexa Fluor 546: Another reactive dye used for labeling amino-groups in biomolecules.
DyLight 549: A dye with comparable fluorescence properties and applications.
Uniqueness
This compound stands out due to its high fluorescence quantum yield, photostability, and suitability for labeling a wide range of biomolecules. Its minimal dye formulation ensures consistent and reliable labeling results .
特性
分子式 |
C34H40BF4N3O4 |
|---|---|
分子量 |
641.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |
InChI |
InChI=1S/C34H40N3O4.BF3.FH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;2-1(3)4;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;;1H/q+1;;/p-1 |
InChIキー |
STPLGCDKSHGEBA-UHFFFAOYSA-M |
正規SMILES |
B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)







![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)


![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
